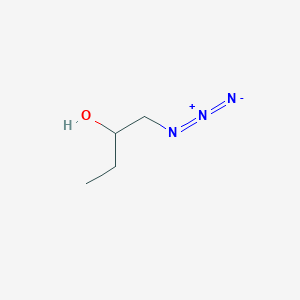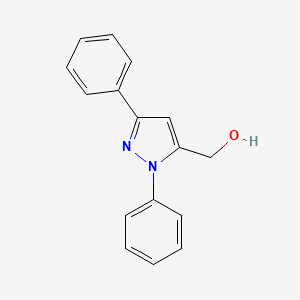
(1,3-diphenyl-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
(1,3-diphenyl-1H-pyrazol-5-yl)methanol, also known as 5-methoxypyrazol-1-ylphenylmethanol, is an organic compound used in a variety of scientific research applications. It is a member of the pyrazole family, which is known for its ability to form stable five-membered rings. 5-methoxypyrazol-1-ylphenylmethanol is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 253.3 g/mol and a melting point of 81°C.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
In the realm of synthetic and heterocyclic chemistry, (1,3-diphenyl-1H-pyrazol-5-yl)methanol has been employed as a precursor in the synthesis of diverse pyrazole derivatives. Hote and Lokhande (2014) demonstrated its utilization in the formation of 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives, highlighting its role in the synthesis of complex heterocyclic structures, which are crucial in medicinal chemistry and material science (Hote & Lokhande, 2014).
Photophysical Properties
The compound has also been a subject of interest in studies related to photophysical properties. Lin, Rivett, and Wilshire (1977) synthesized several 1,3-diphenyl- and 1,3,5-triphenyl-2-pyrazolines with heteroaromatic substituents and investigated their fluorescence and photochemical behaviors. Their findings revealed the potential of these compounds in applications that require materials with specific light-absorbing and emitting properties, such as in the development of optical devices or fluorescent materials (Lin, Rivett, & Wilshire, 1977).
Biological Activities
In the domain of biological sciences, the derivatives of (1,3-diphenyl-1H-pyrazol-5-yl)methanol have been scrutinized for their bioactive potential. Golea Lynda (2021) synthesized derivatives and evaluated their antibacterial and antioxidant activities, indicating the significance of these compounds in the development of new therapeutic agents (Lynda, 2021). Moreover, Neha et al. (2013) synthesized pyrazole derivatives and assessed them for antitubercular and anticancer activities, further underscoring the biomedical relevance of these compounds (Neha et al., 2013).
Synthesis Methodologies
The versatility of (1,3-diphenyl-1H-pyrazol-5-yl)methanol extends to the development of novel synthesis methodologies. Alizadeh, Moafi, and Zhu (2015) reported a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, showcasing the adaptability of this compound in fine-tuning synthetic routes for producing specific molecular configurations (Alizadeh, Moafi, & Zhu, 2015).
Propriétés
IUPAC Name |
(2,5-diphenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-12-15-11-16(13-7-3-1-4-8-13)17-18(15)14-9-5-2-6-10-14/h1-11,19H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUHWULVDNZGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575075 | |
| Record name | (1,3-Diphenyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16492-63-0 | |
| Record name | (1,3-Diphenyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B1368915.png)
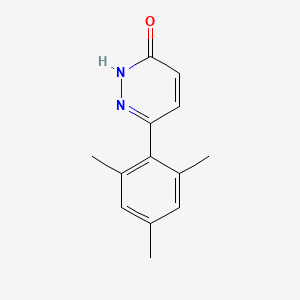
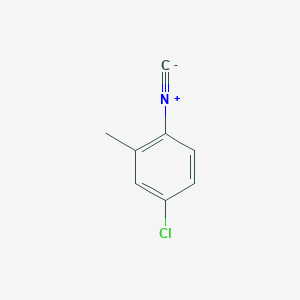
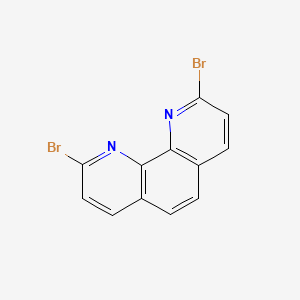

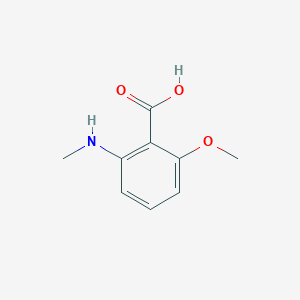
![4-[(3-Fluorophenyl)methylidene]piperidine](/img/structure/B1368927.png)
![Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate](/img/structure/B1368930.png)
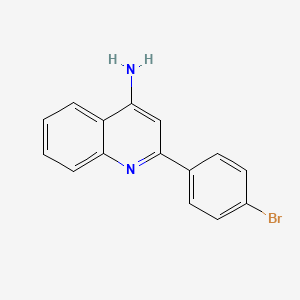

![1-[(Dibenzylamino)methyl]cyclopropan-1-ol](/img/structure/B1368937.png)
